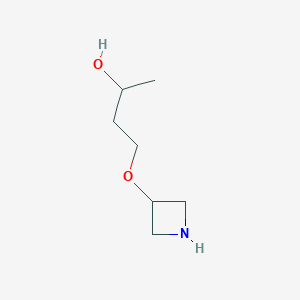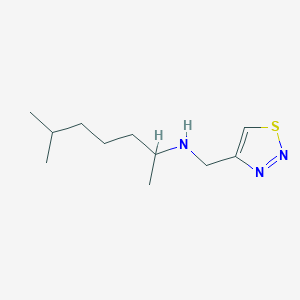
(6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is a compound with the molecular formula C11H21N3S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of 6-methylheptan-2-amine with 1,2,3-thiadiazole-4-carboxaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. Purification of the compound is achieved through techniques such as distillation, crystallization, and chromatography.
化学反応の分析
Types of Reactions
(6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Halogens, nucleophiles; conditionspolar solvents, room temperature to elevated temperatures.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiadiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is used as a building block for the synthesis of more complex molecules
Biology
The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties. It is used in the development of new pharmaceuticals and agrochemicals aimed at combating various pathogens and pests.
Medicine
In medicine, this compound is investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
The compound finds applications in the industrial sector as a corrosion inhibitor and as an additive in lubricants and polymers. Its unique chemical properties enhance the performance and durability of industrial products.
作用機序
The mechanism of action of (6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of heat shock protein 90 (Hsp90), leading to the degradation of oncoproteins and the inhibition of cancer cell growth .
類似化合物との比較
Similar Compounds
- 4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
- 4-(2,7-Dihydroxy-6-methyl-2-heptanyl)-3-hydroxybenzoic acid
Uniqueness
(6-Methylheptan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is unique due to its thiadiazole moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C11H21N3S |
|---|---|
分子量 |
227.37 g/mol |
IUPAC名 |
6-methyl-N-(thiadiazol-4-ylmethyl)heptan-2-amine |
InChI |
InChI=1S/C11H21N3S/c1-9(2)5-4-6-10(3)12-7-11-8-15-14-13-11/h8-10,12H,4-7H2,1-3H3 |
InChIキー |
QFWFBIYVBPYQEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)NCC1=CSN=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B15274418.png)


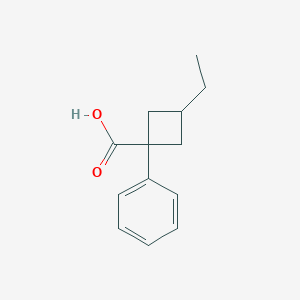
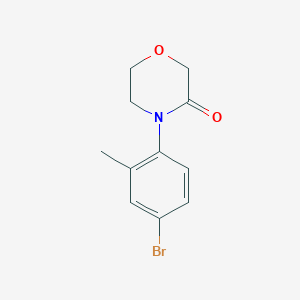
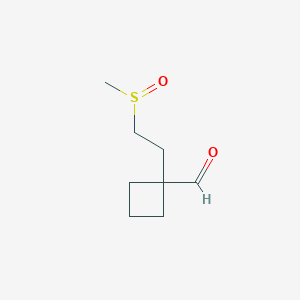
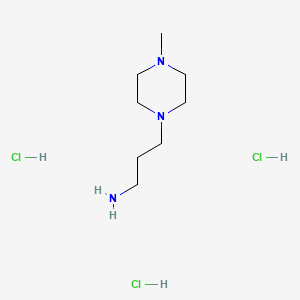
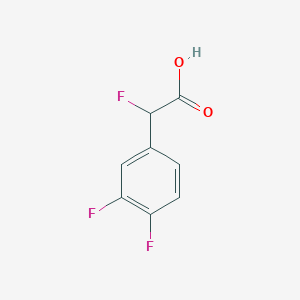
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)
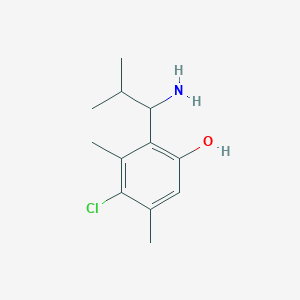
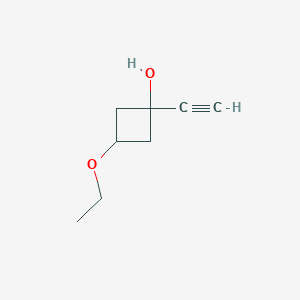
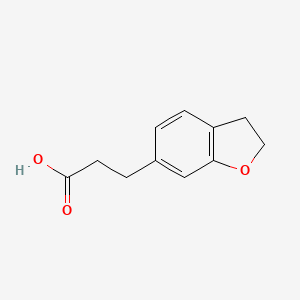
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
